![molecular formula C11H14ClFN2 B6362345 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine CAS No. 1240565-18-7](/img/structure/B6362345.png)

1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

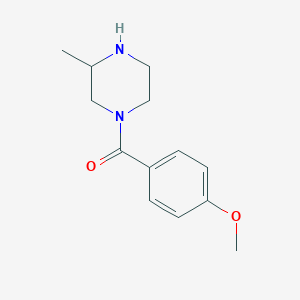

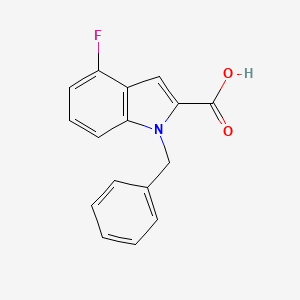

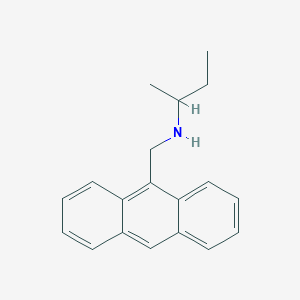

1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is a derivative of piperazine, a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions . Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis

The molecular formula of this compound is C11H14ClFN2 . It contains a piperazine ring bound to a phenyl group, which is substituted with chlorine and fluorine atoms.Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For instance, the ring formation reaction between a protected diamine and a diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical And Chemical Properties Analysis

The molecular weight of this compound is 228.69 . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Pharmacophore in Antipsychotic Agents

Piperazine derivatives, including those with 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, play a crucial role in the development of antipsychotic agents. The arylalkyl substituents within these compounds are critical for enhancing the potency and selectivity of binding affinity at D2-like receptors, which are a target for antipsychotic medications. This is exemplified in research where modifications to the arylalkyl moieties within the piperazine structure have been shown to influence the selectivity and potency of these compounds significantly towards D2-like receptors, a key target in antipsychotic therapy (Sikazwe et al., 2009).

Therapeutic Use Patent Review

The versatility of piperazine, including the specific derivative , is further highlighted in a comprehensive review of patents for therapeutic uses. Piperazine's inclusion in drug molecules spans a wide range of therapeutic categories such as anticancer, antiviral, cardio-protective agents, and more. This review underscores the scaffold's broad potential in drug discovery, pointing out its successful emergence as a pharmacophore due to its ability to be a flexible building block for designing drug-like molecules across various disease states (Rathi et al., 2016).

Anti-Mycobacterial Activity

The compound's framework, when utilized in piperazine derivatives, has been noted for its potent activity against Mycobacterium tuberculosis (MTB), including strains that are multidrug-resistant (MDR) and extremely drug-resistant (XDR). This indicates its potential as a foundational structure in developing new anti-mycobacterial agents, aiding in the fight against tuberculosis through novel therapeutic avenues (Girase et al., 2020).

Role in Drug Metabolism

Arylpiperazine derivatives, including those similar to "this compound", undergo significant metabolism, which can influence their pharmacological effects. For example, N-dealkylation processes can lead to the formation of 1-aryl-piperazines, which themselves may have various pharmacological activities or contribute to the overall pharmacodynamic profile of the parent compound. This underlines the importance of understanding these metabolic pathways for the development of new drugs (Caccia, 2007).

Exploration in Tuberculosis Treatment

The role of piperazine derivatives extends into the treatment of tuberculosis, with compounds like Macozinone (a piperazine-benzothiazinone) showing promise in clinical studies. These compounds target specific enzymes involved in the synthesis of Mycobacterium tuberculosis cell walls, presenting a novel mechanism of action against this pathogen (Makarov & Mikušová, 2020).

Safety and Hazards

While specific safety and hazard information for 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is not available, it’s important to handle all chemicals with care. For instance, a similar compound, 1-(2-Fluorophenyl)piperazine, is considered hazardous and can cause severe skin burns, eye damage, and respiratory irritation .

Mecanismo De Acción

Target of Action

Piperazine derivatives are known to interact with a variety of biological targets, including chemokine antagonists, cholinesterase inhibitors, and aβ-aggregation inhibitors .

Mode of Action

Piperazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .

Biochemical Pathways

Piperazine derivatives are known to interact with a variety of biochemical pathways, often leading to downstream effects such as changes in cellular function or structure .

Result of Action

Piperazine derivatives are known to have a variety of effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly influence the action of many chemical compounds .

Propiedades

IUPAC Name |

1-[(3-chloro-2-fluorophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFN2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXMRGJIULSPNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C(=CC=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)

![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)

![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)

![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)

![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)